

# 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid chemical properties

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## Compound of Interest

**Compound Name:** 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid

**Cat. No.:** B2502881

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An In-depth Technical Guide to **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**: Properties, Synthesis, and Therapeutic Potential

## Introduction

Furan-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.<sup>[1]</sup> The furan ring is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.<sup>[1][2]</sup> This guide focuses on a specific derivative, **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**, a molecule of significant interest for researchers in drug discovery and development. The presence of a furan-2-carboxylic acid moiety, a 2-chlorophenoxy group, and a flexible ether linkage suggests a high potential for diverse biological interactions. The carboxylic acid group, in particular, is a critical pharmacophore in many drugs, enhancing water solubility and enabling key interactions with biological targets.<sup>[3][4]</sup>

This document serves as a comprehensive technical resource for researchers, providing in-depth information on the chemical properties, a plausible synthetic route, analytical characterization, and the potential biological significance of this compound, grounded in the broader context of furan chemistry and pharmacology.

## Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of a compound are critical for its handling, formulation, and interpretation of biological data. While extensive experimental data for **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** is not widely published, we can infer its key characteristics based on its structure and data from closely related analogues.

The structure consists of a central furan ring, substituted at the C2 position with a carboxylic acid and at the C5 position with a methyl group linked via an ether bond to a 2-chlorophenol.

Table 1: Physicochemical Properties of **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** and Related Compounds

Property	Value (Predicted/Inferred)	Source/Analogue
IUPAC Name	5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid	-
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClO <sub>4</sub>	Inferred from para-isomer[5]
Molecular Weight	252.65 g/mol	Calculated
Monoisotopic Mass	252.01894 Da	Predicted for para-isomer[5]
CAS Number	Not available	-
Physical Form	Expected to be a solid at room temperature.	Based on related acids[6]
logP (Predicted)	~3.0	Predicted for para-isomer[5]
Hydrogen Bond Donors	1 (from -COOH)	Calculated
Hydrogen Bond Acceptors	4 (2 from -COOH, 1 furan O, 1 ether O)	Calculated
Methyl Ester MW	266.68 g/mol	Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate[7]

Note: Many properties are inferred from structurally similar compounds due to the lack of direct experimental data for the title compound.

## Synthesis and Purification

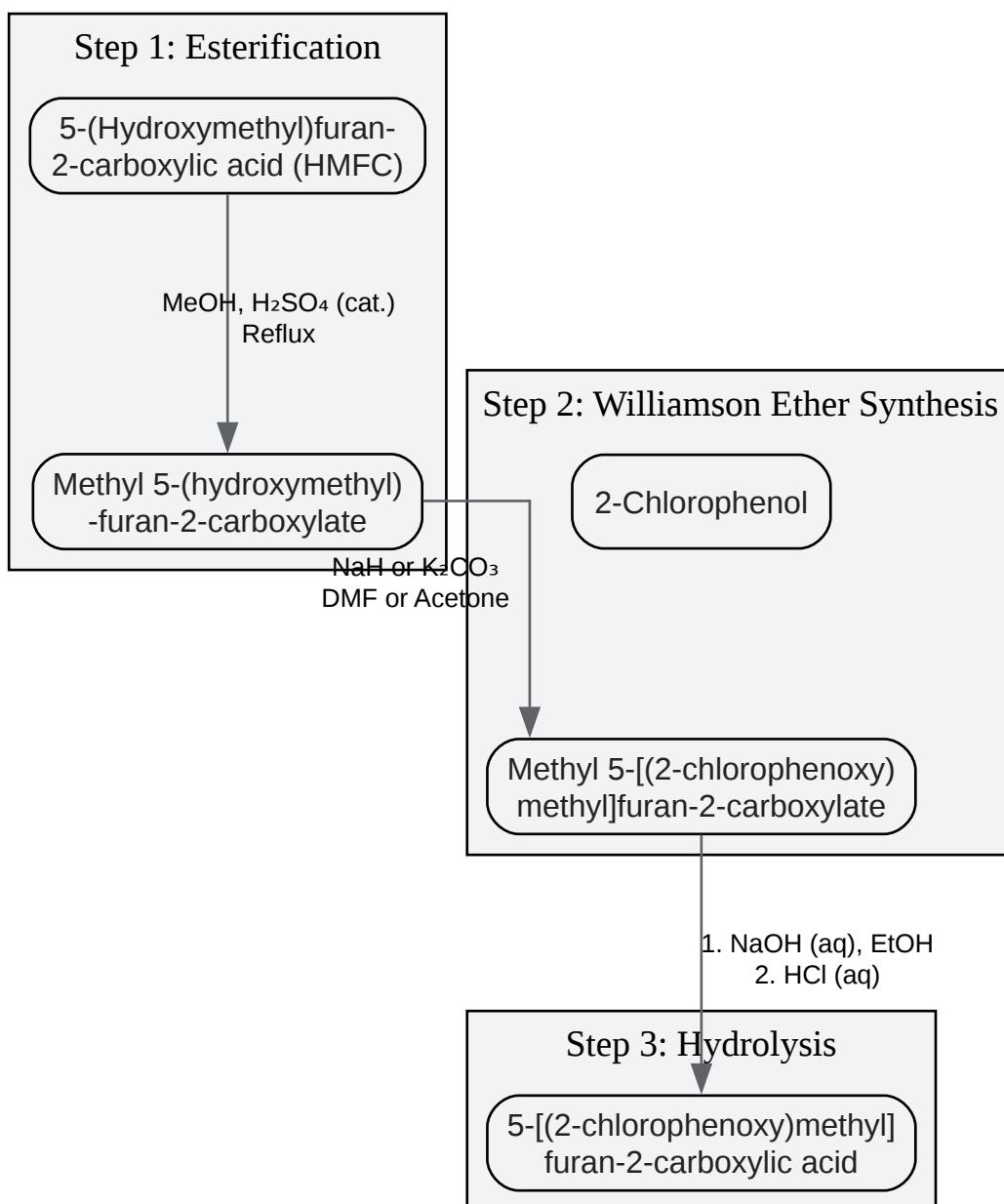
A plausible and efficient synthesis of **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** can be envisioned starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFC) or its methyl ester. The key transformation is a Williamson ether synthesis between the hydroxymethyl group of the furan derivative and 2-chlorophenol.

## Proposed Synthetic Pathway

The synthesis can be approached in two main ways:

- Direct Etherification of HMFC: Reacting HMFC directly with 2-chlorophenol. This route is less common due to potential side reactions with the carboxylic acid group.
- Esterification followed by Etherification and Hydrolysis: A more robust, three-step synthesis involving protection of the carboxylic acid as a methyl ester, followed by ether synthesis, and concluding with ester hydrolysis to yield the final product. This is the preferred and more controlled method.

Below is a diagram and protocol for the second, more reliable approach.



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Caption: Proposed three-step synthesis of the target compound.

## Experimental Protocol: Synthesis via Methyl Ester Intermediate

This protocol describes a robust method for synthesizing the title compound.

### Step 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

- To a solution of 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester, which can be purified by column chromatography if necessary.

#### Step 2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate[7][8]

- In a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMF or acetone (15 volumes).
- Add potassium carbonate (1.5 eq) and 2-chlorophenol (1.1 eq).
- Stir the mixture vigorously and heat to 60-80 °C for 8-12 hours, monitoring by TLC.
- After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
- Wash the combined organic layers with 1M NaOH solution to remove unreacted phenol, followed by water and brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the pure ether intermediate.

### Step 3: Hydrolysis to **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid**

- Dissolve the methyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
- Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
- Monitor the hydrolysis by TLC until the starting material is consumed.
- Remove the ethanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

## Spectroscopic and Analytical Data

Characterization of the final compound is essential for confirming its identity and purity. Based on the structure and data from similar compounds, the following spectral characteristics are expected.[9][10]

- $^1\text{H}$  NMR (Nuclear Magnetic Resonance):
  - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), may be exchangeable with  $\text{D}_2\text{O}$ .
  - Aromatic Protons (chlorophenyl ring): A set of multiplets between 6.9-7.5 ppm, showing coupling patterns consistent with a 1,2-disubstituted benzene ring.
  - Furan Protons: Two doublets in the region of 6.5-7.3 ppm, characteristic of protons on a 2,5-disubstituted furan ring.
  - Methylene Protons (-O-CH<sub>2</sub>-furan): A singlet around 5.1-5.3 ppm.
- $^{13}\text{C}$  NMR:

- Carbonyl Carbon (-COOH): A signal in the 160-165 ppm region.
- Aromatic and Furan Carbons: Multiple signals between 110-160 ppm.
- Methylene Carbon (-CH<sub>2</sub>-): A signal around 60-65 ppm.
- IR (Infrared) Spectroscopy:
  - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.
  - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm<sup>-1</sup>.
  - C-O-C Stretch (Ether and Furan): Strong bands in the 1000-1300 cm<sup>-1</sup> region.
  - C-Cl Stretch: A signal in the 600-800 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):
  - [M-H]<sup>-</sup> (Negative Ion Mode): Expected at m/z ~251.01.
  - [M+H]<sup>+</sup> (Positive Ion Mode): Expected at m/z ~253.02.
  - The isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

## Biological Activity and Potential Applications

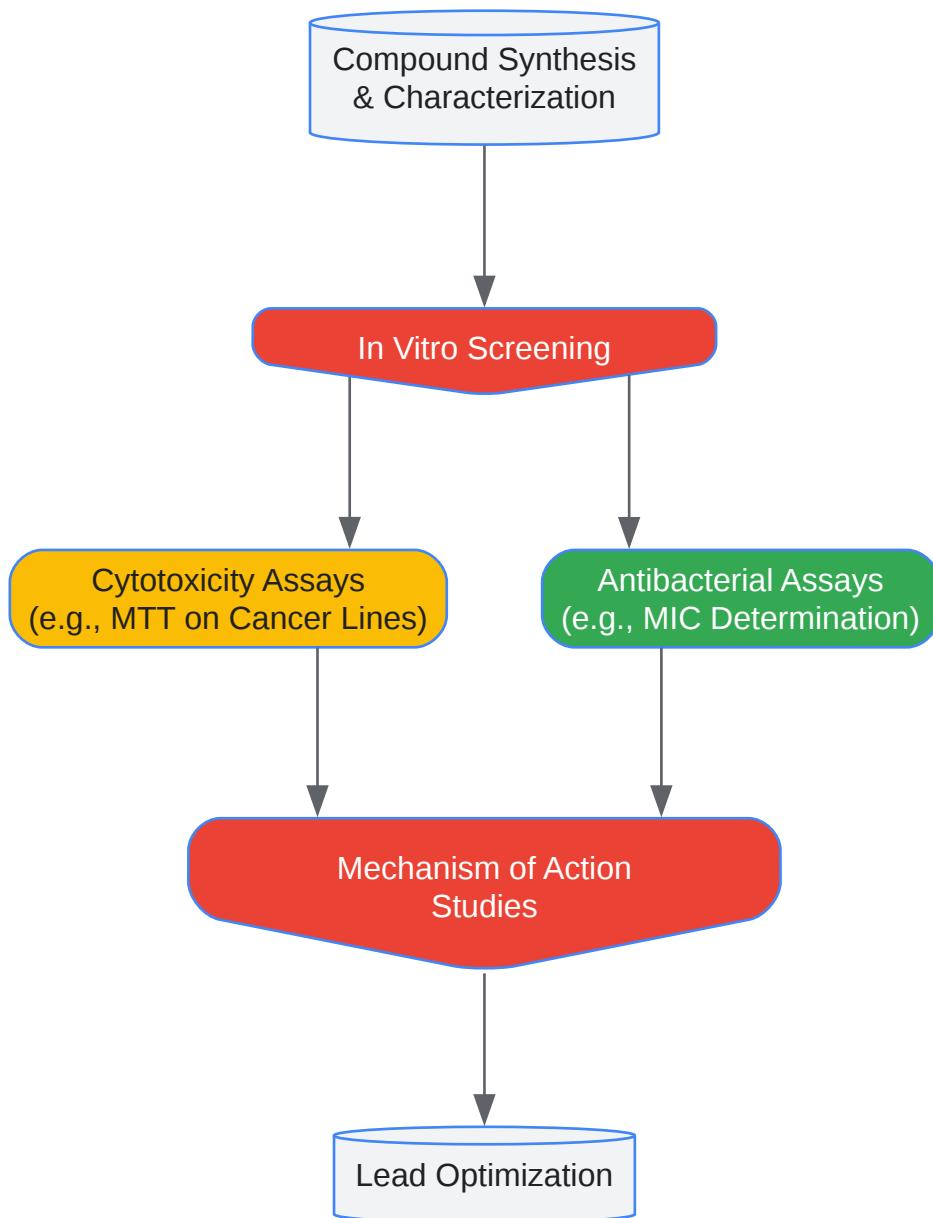
While direct biological studies on **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** are scarce in the public domain, the furan scaffold is a well-established pharmacophore.<sup>[1]</sup> Numerous derivatives have shown significant potential in drug discovery.

- Anticancer Potential: Furan derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer and leukemia.<sup>[2][11]</sup> They can induce cell cycle arrest and apoptosis.<sup>[2]</sup> The combination of the furan ring, a halogenated aromatic system, and a carboxylic acid moiety in the title compound makes it a promising candidate for anticancer screening.

- **Antibacterial Activity:** The furan nucleus is present in several antibacterial agents. Studies on related furan compounds have shown activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative bacteria.[12][13] The mechanism often involves disruption of the bacterial cell wall or membrane.[12]
- **Anti-inflammatory Activity:** Methyl 5-(hydroxymethyl)furan-2-carboxylate, a synthetic precursor, has been reported to possess anti-inflammatory properties.[14] This suggests that the broader class of 5-substituted furan-2-carboxylic acids may have potential in treating inflammatory conditions.

## Structure-Activity Relationship (SAR) Insights

- **The Furan Core:** Acts as a rigid scaffold to orient the substituents for optimal interaction with biological targets.
- **The Carboxylic Acid Group:** Crucial for forming hydrogen bonds and salt bridges with amino acid residues in target proteins. Its ionization at physiological pH also influences solubility and pharmacokinetic properties.[3]
- **The Chlorophenoxy Moiety:** The chlorine atom can engage in halogen bonding and increases the lipophilicity of the molecule, which can enhance membrane permeability. Its position on the phenyl ring is critical for determining binding selectivity.



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Caption: A typical workflow for evaluating the biological activity of a new compound.

## Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

- Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- Compound Preparation: Prepare a stock solution of **5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1  $\mu$ M to 100  $\mu$ M).
- Treatment: Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO or isopropanol to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Conclusion and Future Perspectives

**5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid** is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structure combines several key pharmacophoric features: a furan scaffold known for diverse bioactivity, a carboxylic acid for target interaction and solubility, and a chlorophenoxy group for enhanced binding and membrane permeability. Based on extensive data from related compounds, it is a strong candidate for screening in anticancer and antibacterial discovery programs.

Future research should focus on the efficient, scalable synthesis of this compound to enable thorough biological evaluation. In-depth studies are required to determine its specific molecular targets and elucidate its mechanism of action. Further structural modifications, such as altering

the substitution pattern on the phenyl ring or modifying the linker, could lead to the optimization of lead compounds with improved potency and selectivity.

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